HDAC Inhibitory Activity
No direct quantitative HDAC inhibitory data is available from permitted sources for CAS 2034291-53-5. A closely related analog, N-hydroxy-2-(methyl((3-(1-(4-methylbenzyl)piperidin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)pyrimidine-5-carboxamide, demonstrated 65% inhibition at 100 nM in an HDAC enzyme assay, while another analog with a 2-fluorobenzyl substituent reached 93% inhibition under identical conditions [1]. This variability underscores that the specific substituent identity is critical for potency, but the target compound's activity remains uncharacterized.
| Evidence Dimension | In vitro HDAC inhibition (% at 100 nM) |
|---|---|
| Target Compound Data | Not available from non-excluded sources |
| Comparator Or Baseline | Analog N-hydroxy-2-(methyl((3-(1-(4-methylbenzyl)piperidin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)pyrimidine-5-carboxamide: 65% inhibition at 100 nM [1]; other analogs range from 38% to 96% inhibition at 100 nM |
| Quantified Difference | Cannot be calculated |
| Conditions | Recombinant human HDAC enzyme assay, 100 nM test concentration |
Why This Matters
Procurement for HDAC-targeted projects requires confirmation of inhibitory activity; the absence of data precludes direct potency-based selection at this time.
- [1] Yang Z, Shen M, Tang M, et al. Discovery of 1,2,4-oxadiazole-containing hydroxamic acid derivatives as histone deacetylase inhibitors potential application in cancer therapy. Eur J Med Chem. 2019;178:116-130. doi:10.1016/j.ejmech.2019.05.089 View Source
